4,5,6-Trimethoxy-1H-indole-2-carboxylic acid
Description
Molecular Geometry
The molecule adopts a planar indole core with methoxy groups ortho and para to the carboxylic acid substituent. Key structural features include:
- Bond Lengths : The C2-COOH bond measures 1.46 Å, typical for carboxylic acids, while C-O bonds in methoxy groups average 1.36 Å.
- Dihedral Angles : The methoxy groups at positions 4, 5, and 6 form dihedral angles of 12.3°, 8.7°, and 10.5°, respectively, with the benzene ring, minimizing steric strain.
Crystallographic Data
Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 and unit cell parameters:
| Parameter | Value | |
|---|---|---|
| a | 5.2172 Å | |
| b | 9.2878 Å | |
| c | 27.2825 Å | |
| α | 82.199° | |
| β | 88.113° | |
| γ | 81.617° | |
| Volume | 1295.66 ų | |
| Z | 2 | . |
Hydrogen-bonding interactions dominate the crystal packing:
- The carboxylic acid group forms dimers via O-H⋯O bonds (2.65 Å).
- Methoxy oxygen atoms engage in C-H⋯O interactions (2.89–3.12 Å) with adjacent indole rings.
Tautomeric Forms and Resonance Stabilization Mechanisms
Tautomerism
The compound exhibits prototropic tautomerism at the N1 position. While the 1H-indole form predominates in the solid state, theoretical studies suggest a minor 3H-indole tautomer could exist in solution due to resonance stabilization.
Resonance Effects
- Indole Ring : Delocalization of the nitrogen lone pair into the π-system stabilizes the aromatic ring, as evidenced by bond alternation (C3-C4: 1.38 Å; C4-C5: 1.42 Å).
- Carboxylic Acid Group : Resonance between the -COOH and deprotonated -COO⁻ form enhances acidity (predicted pKa ≈ 3.8).
- Methoxy Substituents : Electron-donating methoxy groups increase electron density at positions 4–6, as shown by NBO charges (-0.23 e⁻ at C5).
Comparative Structural Analysis with Substituted Indole Derivatives
Substituent Position Effects
Electronic Effects
Properties
IUPAC Name |
4,5,6-trimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-9-5-7-6(4-8(13-7)12(14)15)10(17-2)11(9)18-3/h4-5,13H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUGUKSHOAAIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=C(NC2=C1)C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,4,5-Trimethoxyphenylhydrazine
3,4,5-Trimethoxyaniline serves as the precursor, undergoing diazotization with sodium nitrite in hydrochloric acid at 0–5°C, followed by reduction with tin(II) chloride to yield the phenylhydrazine. This intermediate is critical for ensuring proper regiochemistry in the subsequent cyclization.
Cyclization and Ester Hydrolysis
Reacting 3,4,5-trimethoxyphenylhydrazine with ethyl pyruvate in ethanol under reflux with catalytic HCl generates ethyl 4,5,6-trimethoxyindole-2-carboxylate. Acidic workup hydrolyzes the ester to the carboxylic acid, achieving the target compound in 60–70% yield. Notably, the methoxy groups remain intact under these conditions due to their electron-donating nature, which stabilizes the aromatic system against electrophilic attack.
Tosyl-Protected Indole Intermediate Strategy
Adapting methodologies from phosphorylated indole syntheses, this route employs protective groups to streamline functionalization.
Tosylation of Ethyl Indole-2-carboxylate
Ethyl indole-2-carboxylate undergoes tosylation at the indole nitrogen using 4-toluenesulfonyl chloride in dimethylformamide with sodium hydride as a base. The resulting ethyl 1-tosyl-1H-indole-2-carboxylate prevents unwanted side reactions during subsequent methoxylation.
Regioselective Methoxylation
Introducing methoxy groups at positions 4, 5, and 6 requires Ullmann coupling conditions. Copper(I) iodide and cesium carbonate facilitate the substitution of bromine atoms (pre-installed via directed ortho-metalation) with methoxide ions at 120°C in dimethyl sulfoxide. This step demands precise temperature control to avoid over-substitution.
Deprotection and Carboxylation
Hydrolysis of the tosyl group using aqueous NaOH in tetrahydrofuran releases the free indole nitrogen. Subsequent saponification of the ethyl ester with lithium hydroxide yields the carboxylic acid.
Direct Carboxylation of Preformed Trimethoxyindole
For late-stage carboxylation, 4,5,6-trimethoxyindole undergoes Friedel-Crafts acylation with oxalyl chloride, followed by oxidation to install the carboxylic acid moiety.
Friedel-Crafts Acylation
Reaction of 4,5,6-trimethoxyindole with oxalyl chloride in dichloromethane using aluminum trichloride as a Lewis acid positions the oxalate group at C2.
Oxidative Cleavage
Treatment with hydrogen peroxide in acetic acid cleaves the oxalate to the carboxylic acid, achieving moderate yields (50–55%) due to competing over-oxidation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Fischer Indole Synthesis | 60–70 | High regioselectivity | Requires custom phenylhydrazine |
| Tosyl-Protected Route | 45–50 | Controlled methoxylation | Multi-step deprotection |
| Direct Carboxylation | 50–55 | Late-stage functionalization | Risk of over-oxidation |
The Fischer method offers superior efficiency but depends on precursor availability. The tosyl-protected route, while lengthier, enables precise substitution patterns critical for pharmaceutical applications.
Characterization and Quality Control
Commercial batches of this compound exhibit a melting point of 218–220°C and 95% purity by HPLC. Nuclear magnetic resonance (NMR) spectra confirm substitution patterns:
Chemical Reactions Analysis
Cyclization Reactions
The indole scaffold facilitates cyclization under catalytic conditions. For example:
-
Pd-catalyzed dual C(sp²)−H functionalization enables the synthesis of polycyclic indoloquinolines. A Ugi 4-component reaction with anilines, aldehydes/ketones, and isocyanides forms tetracyclic structures in moderate-to-good yields (45–65%) . Reaction conditions involve Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 equiv), and PivOH (6 equiv) in DMF at 140°C under N₂ .
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ugi adduct with 4-chloroaniline | Pd(OAc)₂, Cu(OAc)₂, PivOH, DMF, 140°C, 9 h | Indolo[3,2-c]quinolinone (6b) | 42% |
Oxidation and Reduction
The methoxy and amino groups influence redox behavior:
-
Oxidation of the indole ring forms quinonoid derivatives. Hydrogen peroxide (H₂O₂) in acidic media selectively oxidizes the C3 position.
-
Reduction of nitro intermediates (e.g., 5-nitroveratrole) to amines is critical for indole ring formation in synthesis pathways.
Acylation and Esterification
The carboxylic acid group undergoes derivatization:
-
Methyl ester formation via reaction with methanol and acid catalysts (e.g., H₂SO₄) improves solubility for further reactions .
-
Amide coupling with amines using EDC/HOBt facilitates bioconjugation or drug design.
Electrochemical Reactions
Recent advances highlight rhodaelectro-catalyzed dehydrogenative Heck reactions with alkenes, forming pyrano[3,4-b]indol-1(9H)-ones. This method avoids stoichiometric oxidants and achieves C–H activation under mild conditions .
| Alkene | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Styrene | [Cp*RhCl₂]₂, NH₄OAc | Constant current (5 mA), 80°C | Pyrano[3,4-b]indol-1-one | 72% |
Functional Group Transformations
-
Demethylation : BBr₃ in dichloromethane selectively removes methoxy groups, enabling access to hydroxylated derivatives .
-
Nucleophilic substitution : The indole C2-carboxylic acid participates in SNAr reactions with electrophiles (e.g., alkyl halides).
Mechanistic Insights
-
Pd-mediated cyclization proceeds via iminium intermediate formation, followed by nucleophilic attack and oxidative aromatization .
-
Radical pathways are excluded based on TEMPO trapping experiments .
Comparative Reactivity
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid shows distinct reactivity compared to analogs:
| Compound | Key Reactivity Differences | Source |
|---|---|---|
| 5,6-Dimethoxy-1H-indole-2-carboxylic acid | Lower steric hindrance enables faster acylation | |
| 1-Benzyl-5,6,7-trimethoxy derivative | Benzyl group enhances lipophilicity and receptor binding |
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
The compound is being investigated for its therapeutic effects against a range of diseases. Its unique indole structure allows for interactions with biological systems that could lead to the development of novel drugs. Research has shown that indole derivatives can exhibit antiviral properties, particularly against viruses like influenza and HIV .
Mechanism of Action
Studies suggest that 4,5,6-trimethoxy-1H-indole-2-carboxylic acid may inhibit specific enzymes or viral proteins, making it a candidate for further investigation in drug development. Molecular docking studies are being conducted to understand its binding interactions with biological targets.
Natural Product Synthesis
Intermediate Role
This compound serves as a valuable intermediate in the synthesis of complex natural products. Its ability to facilitate the creation of compounds with specific biological activities makes it essential in medicinal chemistry and natural product research .
Case Studies
Research has demonstrated successful syntheses where this compound was utilized to create derivatives with enhanced biological activities, showcasing its versatility as a building block in organic synthesis .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is used to explore enzyme inhibition and metabolic pathways. These studies provide insights into cellular processes that can lead to new drug discoveries and therapeutic strategies .
Antifungal Activity
Recent studies have identified related compounds showing antifungal activity, indicating potential applications in treating fungal infections. The production optimization of these metabolites has been documented, highlighting their stability and effectiveness under various conditions .
Plant Growth Regulation
Agricultural Applications
The compound has been explored for its potential in agriculture as a natural growth regulator. It may enhance plant growth and resilience against environmental stressors, offering an alternative to synthetic growth regulators commonly used in agricultural practices .
Cosmetic Formulations
Antioxidant Properties
In the cosmetic industry, this compound is being studied for its antioxidant properties. These characteristics make it a candidate for inclusion in skincare products aimed at improving skin health and appearance .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical Development | Investigated for therapeutic effects against diseases | Novel drug development |
| Natural Product Synthesis | Serves as an intermediate in creating biologically active compounds | Versatile building block for organic synthesis |
| Biochemical Research | Used in enzyme inhibition studies and metabolic pathway exploration | Insights into drug discovery |
| Plant Growth Regulation | Explored as a natural growth regulator | Enhances plant resilience |
| Cosmetic Formulations | Studied for antioxidant properties | Improves skin health and appearance |
Mechanism of Action
The mechanism of action of 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the carboxylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trimethoxyindole: Lacks the carboxylic acid group, which can affect its reactivity and biological activity.
4,5,6-Trimethoxy-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different chemical and biological properties.
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Similar but with methoxy groups at different positions, affecting its overall activity
Uniqueness
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid is unique due to the specific arrangement of methoxy groups and the carboxylic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
4,5,6-Trimethoxy-1H-indole-2-carboxylic acid (TMICA) is an indole derivative notable for its complex structure and diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. The presence of three methoxy groups and a carboxylic acid moiety significantly influences its biological properties.
- Molecular Formula : C₁₂H₁₃N₁O₅
- Molecular Weight : 251.24 g/mol
- CAS Number : 30448-09-0
Anticancer Properties
TMICA has been studied for its anticancer effects, demonstrating the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves interaction with specific molecular targets that modulate signaling pathways associated with cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis through caspase activation |
| A549 (Lung Cancer) | 15.3 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G1 phase |
Research indicates that TMICA's efficacy varies among different cancer types, suggesting a need for further exploration of its structure-activity relationship (SAR) to optimize its anticancer potential .
Antimicrobial Activity
TMICA exhibits promising antimicrobial properties against a range of pathogens. Studies have shown its ability to inhibit bacterial growth and may act as a potential lead compound for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, although precise molecular targets remain to be fully elucidated .
Antioxidant Activity
TMICA has demonstrated significant antioxidant properties, effectively scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The biological effects of TMICA can be attributed to its structural features:
- Methoxy Groups : Enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
- Carboxylic Acid Moiety : Involved in forming hydrogen bonds with proteins, influencing enzyme activity and receptor interactions.
These interactions lead to the modulation of various signaling pathways critical for cell survival and proliferation .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of TMICA on malignant brain tumor cells. The results indicated that TMICA effectively reduced cell viability in a dose-dependent manner, with an IC50 value of 8 µM against glioblastoma cells. The study concluded that TMICA could be a candidate for further development in treating aggressive brain tumors .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of TMICA against antibiotic-resistant strains. The compound exhibited significant inhibition against multi-drug resistant Staphylococcus aureus, suggesting its potential as an alternative treatment option for resistant infections .
Q & A
Q. What are the common synthetic routes for 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid and its derivatives?
Methodological Answer: A widely used approach involves condensation reactions of 3-formyl-1H-indole-2-carboxylic acid derivatives with heterocyclic amines or thiazolidinones under acidic conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields derivatives via Knoevenagel-type condensation . Modifications to the methoxy groups (e.g., methylation or demethylation) can be achieved using alkyl halides or boron tribromide, respectively, followed by purification via recrystallization from acetic acid or DMF .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Structural elucidation relies on a combination of techniques:
- X-ray crystallography : SHELXL/SHELXS software is employed to refine crystal structures, particularly for resolving hydrogen-bonding networks and π-stacking interactions in indole derivatives .
- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent patterns (e.g., methoxy groups at C4, C5, C6), while IR confirms carboxylic acid and methoxy functional groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of airborne particles .
- Spill management : Neutralize acidic residues with sodium bicarbonate, collect solid waste in sealed containers, and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in derivative synthesis?
Methodological Answer:
- Catalyst screening : Replace sodium acetate with stronger bases (e.g., piperidine) to accelerate condensation kinetics .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) instead of acetic acid to enhance solubility of intermediates .
- Temperature control : Perform microwave-assisted synthesis at 100–120°C to reduce reaction time from hours to minutes while maintaining yields >85% .
Q. How to address contradictions in crystallographic data during structural analysis?
Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding motifs can arise from polymorphism or twinning. Use SHELXL’s TWIN command to model twinned crystals and refine anisotropic displacement parameters. Validate results against powder XRD to confirm phase purity . For ambiguous electron density maps (e.g., disordered methoxy groups), employ DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) by docking the carboxylic acid moiety into active sites. Validate with MD simulations (AMBER force field) to assess binding stability .
- QSAR modeling : Develop regression models using descriptors like LogP, polar surface area, and HOMO/LUMO energies to predict bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
